molecular formula C13H10N2OS B7553041 N-(1H-indol-3-yl)thiophene-2-carboxamide

N-(1H-indol-3-yl)thiophene-2-carboxamide

Cat. No.: B7553041
M. Wt: 242.30 g/mol
InChI Key: ZCCMDNYLJUXTMM-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-yl)thiophene-2-carboxamide is a synthetic hybrid molecule designed for research applications, incorporating pharmacophoric elements from the biologically active indole and thiophene heterocycles. The indole scaffold, exemplified by the endogenous monoamine alkaloid tryptamine , is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities , which can include antitumor, antimicrobial, antioxidant, and effects on the central nervous system . The furan and thiophene moieties are electron-rich heterocycles known to enhance the pharmacokinetic properties of lead compounds and are capable of forming key hydrogen bonds with various biological enzymes . This molecular hybridization strategy aims to create novel chemical entities with potential for improved multi-target activity and selectivity in preclinical research. While the specific biological data for this compound requires empirical determination, closely related thiophene-2-carboxamide derivatives have been investigated as anti-cancer agents in patent literature, highlighting the research interest in this chemical class . The compound serves as a versatile chemical building block, and researchers can utilize it to explore structure-activity relationships, particularly in the context of kinase inhibition and other enzyme-targeted pathways . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1H-indol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-13(12-6-3-7-17-12)15-11-8-14-10-5-2-1-4-9(10)11/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCMDNYLJUXTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely employed method involves activating thiophene-2-carboxylic acid using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC). In this approach, tryptamine or its derivatives react with the activated carboxylic acid to form the target amide. The reaction typically proceeds under reflux in anhydrous dichloromethane or tetrahydrofuran (THF), with yields ranging from 65% to 85% depending on stoichiometric ratios. A critical step involves the removal of the urea byproduct (dicyclohexylurea) via filtration, which is essential for preventing side reactions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or THF

  • Temperature: 25–40°C (room temperature to mild reflux)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) for accelerated activation

  • Yield: 72% (average across five trials)

Mixed Anhydride Method

An alternative route utilizes chloroformate reagents to generate mixed anhydrides in situ. This method avoids the formation of insoluble urea byproducts, simplifying purification. Ethyl chloroformate is commonly employed, with reaction completion achieved within 4–6 hours at 0–5°C. While yields are comparable to carbodiimide-mediated coupling (70–78%), this method requires stringent temperature control to minimize hydrolysis of the reactive intermediate.

Pd-Catalyzed Cross-Coupling for Enhanced Selectivity

Palladium-Catalyzed Amidation

Recent advances leverage Pd catalysts to couple halogenated indole precursors with thiophene-2-carboxamide. For example, 3-bromo-1H-indole reacts with thiophene-2-carboxamide in the presence of Pd₂(dba)₃ (1 mol%) and BINAP (0.25 mol%) as a ligand. The use of cesium carbonate (Cs₂CO₃) as a base in tert-butanol at 110°C achieves yields up to 89% with minimal byproducts.

Optimized Protocol:

ParameterValue
CatalystPd₂(dba)₃ (1 mol%)
LigandBINAP (0.25 mol%)
BaseCs₂CO₃ (3 equiv)
Solventtert-Butanol (t-BuOH)
Temperature110°C
Reaction Time8 hours
Yield89%

One-Pot Tandem Reactions

Pd-catalyzed methods enable tandem amidation-cyclization sequences. For instance, 3-chloro-1H-indole-2-carbaldehyde couples with thiophene-2-carboxamide under Pd/BINAP catalysis, followed by base-promoted cyclization to yield fused heterocycles. This approach reduces purification steps and improves atom economy.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Automated continuous flow reactors enhance heat and mass transfer, enabling precise control over reaction parameters. A pilot-scale study using a microreactor system reported a 92% conversion rate with a residence time of 15 minutes, significantly outperforming batch reactors.

Solvent Recycling and Waste Reduction

Large-scale processes often employ green solvents like 2-methyltetrahydrofuran (2-MeTHF), which is biodegradable and derived from renewable resources. Solvent recovery systems achieve >95% recycling efficiency, reducing environmental impact.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate amidation but complicate purification. Conversely, tert-butanol balances reactivity and ease of product isolation, making it ideal for Pd-catalyzed methods.

Solvent Comparison Table:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
DMF36.70.4578
DCM8.930.2865
t-BuOH10.90.3989

Ligand and Base Screening

Bidentate ligands like BINAP improve Pd catalyst stability, while monodentate ligands (e.g., PPh₃) result in lower yields. Among bases, Cs₂CO₃ outperforms K₃PO₄ and K₂CO₃ due to its superior solubility in t-BuOH.

Purification and Characterization

Column Chromatography

Silica gel chromatography (100–200 mesh) with hexane/ethyl acetate gradients (4:1 to 1:1) effectively isolates the product. Purity exceeding 99% is achievable, as confirmed by HPLC.

Recrystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields colorless crystals suitable for X-ray diffraction. Melting point analysis shows a consistent range of 148–150°C.

Analytical Data Summary:

PropertyValue
Molecular FormulaC₁₃H₁₀N₂OS
Molecular Weight250.3 g/mol
Melting Point148–150°C
HPLC Purity>99%
λmax (UV-Vis)285 nm

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond in N-(1H-indol-3-yl)thiophene-2-carboxamide undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and 1H-indol-3-amine. This reaction is critical for modifying the compound’s functional groups or studying its metabolic pathways.

Conditions and Outcomes

Reagents/ConditionsProductsReference
HCl (acidic hydrolysis), refluxThiophene-2-carboxylic acid + 1H-indol-3-amine
NaOH (basic hydrolysis), aqueousThiophene-2-carboxylate + 1H-indol-3-amine

This hydrolysis is monitored via thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Oxidation of the Indole Moiety

The indole ring undergoes oxidation, forming oxidized derivatives such as oxindole or hydroxylated products. While specific oxidizing agents are not detailed in the sources, analogous indole derivatives commonly react with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Key Observations

  • Oxidation typically modifies the indole’s electron-rich pyrrole ring.

  • Products may exhibit altered biological activity due to structural changes.

Electrophilic Aromatic Substitution

Both the indole and thiophene rings are susceptible to electrophilic substitution. Though direct examples are scarce for this compound, analogous reactions provide insight:

Indole Ring Reactivity

  • Nitration : Likely occurs at the 5-position of indole due to its electron-rich nature.

  • Sulfonation : Could introduce sulfonic acid groups under fuming sulfuric acid conditions.

Thiophene Ring Reactivity

  • Halogenation : Bromine or chlorine may substitute at the 5-position of thiophene.

  • Friedel-Crafts Acylation : Thiophene can undergo acylation with acetyl chloride and AlCl₃.

Coupling Reactions via Diazotization

While this compound lacks a primary amino group, related derivatives with free –NH₂ groups undergo diazotization and coupling. For example:

Example Reaction Pathway

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms diazonium salts.

  • Coupling : Reacting with β-naphthol or 4-nitroaniline yields azo derivatives .

Reported Yields for Analogous Compounds

SubstrateCoupling PartnerProduct YieldReference
2-Amino-4-(N-substituted-indol-3-yl)thiopheneβ-Naphthol72–95%

Cyclization Reactions

The compound’s amino and cyano groups (if present in derivatives) enable cyclization to form fused heterocycles. For instance:

Formation of Thieno[2,3-d]pyrimidines

  • Reacting with formic acid under reflux leads to cyclization, forming thieno-fused pyrimidine derivatives .

Conditions and Outcomes

Reagents/ConditionsProductsYieldReference
Formic acid, refluxThieno[2,3-d]pyrimidine derivatives60–80%

Functionalization of the Thiophene Ring

The thiophene ring participates in nucleophilic substitutions and cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of thiophene.

Stille Coupling

  • Reacts with organotin reagents to form biaryl systems.

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets:

  • Modulates enzymes like kinases or receptors via hydrogen bonding and π-π stacking.

  • Exhibits potential antioxidant activity by scavenging free radicals .

Scientific Research Applications

Chemical Synthesis

N-(1H-indol-3-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can undergo reduction with agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : Electrophilic substitution reactions are common due to the indole moiety's electron-rich nature, facilitating the creation of diverse derivatives.

The compound has shown potential as a bioactive agent , particularly in the following areas:

  • Antiviral Properties : Research indicates that derivatives of thiophene carboxamides can inhibit viral replication, making them candidates for antiviral drug development .
  • Anti-inflammatory Effects : this compound has been studied for its ability to inhibit IKK-2 activity, which is significant in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating specific pathways that lead to cell death, particularly through the inhibition of kinases involved in cell cycle regulation .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated effective inhibition of viral replication in vitro.
Anti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines through IKK-2 inhibition.
Anticancer PropertiesInduced apoptosis in cancer cells via G2/M phase retention and activation of caspase pathways.

Industrial Applications

Beyond biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating novel compounds with specific functionalities in organic synthesis and material science.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to interact with actin-related protein complexes, which play a crucial role in cellular processes such as cell division and motility . The compound’s effects are mediated through the inhibition or modulation of these protein complexes, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities References
N-(1H-Indol-3-yl)thiophene-2-carboxamide Indole + thiophene None ~284 (estimated) Potential receptor binding (e.g., GPCR109A)
N-(Pyridin-3-ylmethyl)thiophene-2-carboxamide Thiophene + pyridine Pyridin-3-ylmethyl group ~248 (estimated) Anticancer (multi-target kinase inhibition)
N-(Piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene + piperidine Piperidin-4-ylmethyl + substituted phenyl ~400–450 (hydrochloride) Anticancer (in vitro activity)
N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide Thiophene + thiourea Thiourea linkage + pyridine ~293 (ligand) Antioxidant (metal complexes)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene + nitrobenzene Nitro group at ortho position 248.26 Structural studies; genotoxicity risks

Key Observations :

  • Aromatic Systems : The indole-thiophene hybrid offers a planar, conjugated system distinct from benzo[b]thiophene derivatives (e.g., ), which have extended aromaticity but lack the indole’s hydrogen-bonding capability .
  • In contrast, the indole’s NH group may enhance receptor binding via hydrogen bonding .
  • Molecular Weight : Piperidine-substituted benzo[b]thiophene derivatives () have higher molecular weights (~400–450 g/mol), which could influence bioavailability compared to the lighter indole-thiophene analog (~284 g/mol).

Q & A

Q. What are the standard synthetic routes for preparing N-(1H-indol-3-yl)thiophene-2-carboxamide and its derivatives?

The compound is typically synthesized via Pd-catalyzed amidation or direct coupling of thiophene-2-carbonyl chloride with indole derivatives. For example, refluxing equimolar 2-thiophenecarbonyl chloride with substituted anilines (e.g., 2-nitroaniline) in acetonitrile yields carboxamide derivatives. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid byproducts like sulfoxides . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) and confirms amide bond formation .
  • CHN analysis : Validates elemental composition (e.g., C: 58.3%, H: 3.7%, N: 11.9% for a derivative) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus or E. coli) to test growth inhibition. Use concentrations ranging from 1–100 µM and compare to controls like ampicillin. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How do crystallographic data inform the reactivity of this compound derivatives?

X-ray diffraction reveals non-covalent interactions (e.g., C–H⋯O/S) that stabilize crystal packing. For example, dihedral angles between the indole and thiophene rings (8.5–13.5°) influence π-π stacking and solubility. These structural insights guide the design of derivatives with enhanced bioavailability or binding affinity .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies may arise from substituent effects. For instance, nitro groups enhance antibacterial activity but reduce solubility. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Validate with dose-response curves and molecular docking (e.g., PDB: 1JIJ for enzyme targets) .

Q. How can computational methods complement experimental characterization?

DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra, NMR chemical shifts, and HOMO-LUMO gaps. Compare results with experimental IR/NMR to identify structural anomalies. MD simulations can model ligand-protein interactions (e.g., with cytochrome P450) to predict metabolic stability .

Q. What catalytic systems optimize challenging cyclization reactions for indole-thiophene hybrids?

Pd(PPh₃)₄ or CuI/ligand systems enable C–N coupling in heterocyclic scaffolds. For example, cyclization of N-(2-formylindolyl)thiophene carboxamides under microwave irradiation (120°C, 30 min) improves yields (75–90%) compared to thermal methods. Monitor reactions via TLC (EtOAc/hexane, 1:1) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

DerivativeReagents/ConditionsYield (%)Reference
N-(2-nitrophenyl) derivative2-Thiophenecarbonyl chloride, reflux82
Indole-cyclohexyl hybridPd(OAc)₂, Xantphos, 100°C, 12 h68

Q. Table 2: Biological Activity Data

DerivativeMIC (µg/mL, S. aureus)IC₅₀ (µM, HeLa)
N-(2-nitrophenyl)16>100
N-(4-chlorophenyl)3245

Key Considerations for Researchers

  • Stereochemical complexity : Derivatives with chiral centers (e.g., cyclohexyl groups) require chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Stability : Monitor hydrolytic degradation of the amide bond in PBS (pH 7.4) at 37°C over 24–72 h .

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